2-Benzoylcyclopentan-1-one

Catalog No.
S15687374
CAS No.
36150-58-0
M.F
C12H12O2
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoylcyclopentan-1-one

CAS Number

36150-58-0

Product Name

2-Benzoylcyclopentan-1-one

IUPAC Name

2-benzoylcyclopentan-1-one

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

NUVLMANGYIEORM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)C2=CC=CC=C2

2-Benzoylcyclopentan-1-one is a cyclic ketone characterized by the presence of a benzoyl group attached to a cyclopentanone structure. Its molecular formula is C₁₁H₁₀O₂, and it features a five-membered ring with a carbonyl group (C=O) and an aromatic benzene ring. The compound is notable for its unique structural properties, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

Typical of ketones and cyclic compounds:

  • Aldol Condensation: This reaction can occur when 2-benzoylcyclopentan-1-one is treated with aldehydes or other ketones in the presence of a base, leading to the formation of β-hydroxy ketones.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Research indicates that 2-benzoylcyclopentan-1-one exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor in the synthesis of bioactive compounds. Additionally, it may act as a Hsp70 inducer, which plays a crucial role in cellular stress responses and protein folding mechanisms .

The synthesis of 2-benzoylcyclopentan-1-one can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of cyclopentanone with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction introduces the benzoyl group onto the cyclopentanone framework.
  • Cyclization Reactions: Starting from suitable precursors like 1,3-diketones or α,β-unsaturated ketones, cyclization can be facilitated under acidic or basic conditions to form the cyclopentanone structure .

2-Benzoylcyclopentan-1-one finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing polymers or materials that require specific thermal or mechanical properties due to its structural characteristics.

Studies focusing on the interactions of 2-benzoylcyclopentan-1-one with biological systems have revealed its potential effects on cellular pathways. Its role as a Hsp70 inducer suggests that it may influence protein homeostasis under stress conditions. Further research is needed to elucidate its precise mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-benzoylcyclopentan-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-Cyclopenten-1-oneCyclic enoneLacks the benzoyl substituent; simpler structure.
BenzylideneacetoneAromatic ketoneContains an additional double bond; no cyclic structure.
CyclohexanoneSaturated cyclic ketoneDoes not contain an aromatic ring; different reactivity profile.
AcetophenoneAromatic ketoneLinear structure; lacks cyclic characteristics.

The presence of both the cyclic structure and the benzoyl group in 2-benzoylcyclopentan-1-one distinguishes it from these similar compounds, contributing to its unique reactivity and potential applications in synthetic chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

188.083729621 g/mol

Monoisotopic Mass

188.083729621 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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